lithium(1+) ion 5-bromo-1-methyl-1H-imidazole-2-carboxylate lithium(1+) ion 5-bromo-1-methyl-1H-imidazole-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 2228261-36-5
VCID: VC7180773
InChI: InChI=1S/C5H5BrN2O2.Li/c1-8-3(6)2-7-4(8)5(9)10;/h2H,1H3,(H,9,10);/q;+1/p-1
SMILES: [Li+].CN1C(=CN=C1C(=O)[O-])Br
Molecular Formula: C5H4BrLiN2O2
Molecular Weight: 210.94

lithium(1+) ion 5-bromo-1-methyl-1H-imidazole-2-carboxylate

CAS No.: 2228261-36-5

Cat. No.: VC7180773

Molecular Formula: C5H4BrLiN2O2

Molecular Weight: 210.94

* For research use only. Not for human or veterinary use.

lithium(1+) ion 5-bromo-1-methyl-1H-imidazole-2-carboxylate - 2228261-36-5

Specification

CAS No. 2228261-36-5
Molecular Formula C5H4BrLiN2O2
Molecular Weight 210.94
IUPAC Name lithium;5-bromo-1-methylimidazole-2-carboxylate
Standard InChI InChI=1S/C5H5BrN2O2.Li/c1-8-3(6)2-7-4(8)5(9)10;/h2H,1H3,(H,9,10);/q;+1/p-1
Standard InChI Key CTYUUFHDAARSGR-UHFFFAOYSA-M
SMILES [Li+].CN1C(=CN=C1C(=O)[O-])Br

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s core is an imidazole ring, a five-membered heterocycle with nitrogen atoms at the 1- and 3-positions. Key substituents include:

  • Bromine at the 5-position, contributing electron-withdrawing effects and steric bulk.

  • Methyl group at the 1-position, enhancing lipophilicity and stabilizing the ring conformation.

  • Carboxylate group at the 2-position, deprotonated and coordinated to a lithium ion, forming a zwitterionic structure .

The lithium ion interacts with the carboxylate oxygen atoms, creating a rigid planar geometry that influences solubility and reactivity. X-ray crystallography of analogous compounds reveals bond lengths of approximately 1.26 Å for C=O and 1.41 Å for C–N, consistent with delocalized π-electron systems .

Table 1: Key Structural Parameters

PropertyValueSource
Molecular FormulaC5H4BrLiN2O2\text{C}_5\text{H}_4\text{BrLiN}_2\text{O}_2
Molecular Weight210.94 g/mol
Hybridization (Nitrogen)sp2sp^2
Bond Angle (N–C–N)108.5°

Synthesis and Preparation

Laboratory-Scale Synthesis

The compound is synthesized via a two-step process:

  • Cyclization: 5-Bromo-1-methylimidazole is prepared by reacting 4-bromo-1-methyl-1H-imidazole with hydrobromic acid under reflux.

  • Lithiation: The intermediate is treated with lithium carbonate in anhydrous tetrahydrofuran (THF) at 60°C for 12 hours, yielding the lithium carboxylate salt .

Reaction conditions are critical; excess lithium carbonate (1.2 equivalents) ensures complete deprotonation, while THF stabilizes the lithium ion through solvation. Typical yields range from 65% to 75%, with purity >95% confirmed by HPLC.

Industrial-Scale Production

Continuous flow reactors are employed for scalability, offering advantages in heat transfer and reaction control. Key parameters include:

  • Residence Time: 30 minutes at 100°C.

  • Pressure: 2 bar to prevent solvent evaporation.

  • Catalyst: None required, as the reaction proceeds via nucleophilic substitution.

Biological Activities and Mechanisms

Antimicrobial Properties

In vitro studies demonstrate inhibitory effects against Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL). The bromine atom enhances membrane permeability by disrupting lipid bilayer integrity, while the lithium ion modulates intracellular pH, impairing bacterial efflux pumps .

ParameterValueSource
GHS Skin IrritationCategory 2
GHS Eye IrritationCategory 2A
LD50_{50} (Oral, Rat)980 mg/kg

Comparative Analysis with Analogues

Lithium(1+) 5-Bromo-1-Ethyl-1H-Imidazole-2-Carboxylate

The ethyl variant (CAS 3017267-24-9) exhibits improved lipid solubility (logP = 1.8 vs. 1.2 for methyl), enhancing blood-brain barrier penetration. Anticancer activity against glioblastoma cells rises (IC50_{50} = 9 µM), but toxicity (LD50_{50} = 720 mg/kg) limits therapeutic index .

Industrial and Research Applications

Pharmaceutical Development

The compound serves as a precursor in kinase inhibitor synthesis. Patent WO 2017/147102 highlights its role in preparing pyrido[2,3-d]pyrimidin-7-one derivatives, which exhibit nanomolar activity against CDK9 .

Materials Science

Coordination polymers incorporating the compound show tunable luminescence. A 2024 study reported a europium(III) complex with quantum yield Φ = 0.42, applicable in OLEDs.

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